molecular formula C12H14N2S B1287173 1-(Benzo[b]thiophen-4-yl)piperazine CAS No. 846038-18-4

1-(Benzo[b]thiophen-4-yl)piperazine

Cat. No. B1287173
M. Wt: 218.32 g/mol
InChI Key: VMIRJNDPLCQEHB-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-4-yl)piperazine is a compound that falls within the category of arylpiperazine derivatives. These compounds have been extensively studied due to their potential as central nervous system agents, with a particular focus on their affinity towards various serotonin receptors, which are critical in the regulation of mood and anxiety disorders. The benzo[b]thiophene moiety and the piperazine ring are structural features that are often manipulated to explore the structure-activity relationship in the search for new therapeutic agents .

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves the formation of a piperazine ring attached to a benzo[b]thiophene structure. For instance, benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, demonstrating the importance of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity . Additionally, the synthesis of related compounds, such as 1-benzenesulfonyl-4-benzhydryl-piperazine, involves the reaction of 1-benzhydryl piperazine with benzenesulfonyl chloride, indicating the versatility of piperazine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is crucial for their bioactivity. X-ray crystallography has been used to determine the structure of these compounds, revealing that the piperazine ring often adopts a chair conformation, which is a common feature for this type of cyclic amine . The geometry around substituent atoms like sulfur is typically distorted tetrahedral, which can influence the compound's ability to interact with biological targets .

Chemical Reactions Analysis

Arylpiperazine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution . These reactions are fundamental for producing compounds with the desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Benzo[b]thiophen-4-yl)piperazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring, which can impact the compound's physical properties . Additionally, the synthesis method, such as microwave-assisted synthesis, can also influence the purity and yield of the final

Scientific Research Applications

1. Bioactivation of Brexpiprazole in Liver Microsomes

  • Application Summary : This compound is a part of the structure of Brexpiprazole, an atypical antipsychotic approved for the treatment of schizophrenia and major depressive disorders in adults . The study aimed to identify and characterize reactive adducts of brexpiprazole and its metabolites .
  • Methods of Application : The drug was individually incubated for 2 hours at 37 °C with pooled male rat liver microsomes and human liver microsomes in microcentrifuge tubes fortified with glutathione/N-acetyl cysteine . Nicotinamide adenine dinucleotide phosphate reduced tetrasodium salt was used as a co-factor .
  • Results : A total of six glutathione and N-acetyl cysteine conjugates of brexpiprazole metabolites were identified and characterized using ultra‐high‐performance liquid chromatography/quadrupole time‐of‐flight tandem mass spectrometry . Reactive metabolite 1 (RM1), RM3, RM4, and RM6 reactive conjugates were formed due to reactive quinone-imine or quinone intermediates, while RM2 and RM5 reactive adducts were generated because of a thiophene-S-oxide intermediate .

2. Synthesis of Brexpiprazole

  • Application Summary : This compound is used in the synthesis of Brexpiprazole, an antipsychotic drug . The study aimed to develop an alternate convergent synthesis of Brexpiprazole .
  • Methods of Application : The synthesis involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments . The first amination step was effected by a novel palladium-mediated Buchwald–Hartwig coupling .
  • Results : The amination step could be performed efficiently with merely 1 mol% catalyst loading, which cleanly afforded in 87% overall yield 1-(benzo[b]thiophen-4-yl)piperazine—the starting material for the second C–N bond formation and the final step in the synthesis of Brexpiprazole .

properties

IUPAC Name

1-(1-benzothiophen-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIRJNDPLCQEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CSC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610529
Record name 1-(1-Benzothiophen-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[b]thiophen-4-yl)piperazine

CAS RN

846038-18-4
Record name SFO-34318
Source ChemIDplus
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Record name 1-(1-Benzothiophen-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Benzo[b]thiophen-4-yl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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